mercurous bromide

Catalog No.
S1801203
CAS No.
10031-18-2
M.F
HgBr
M. Wt
280.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mercurous bromide

CAS Number

10031-18-2

Product Name

mercurous bromide

Molecular Formula

HgBr

Molecular Weight

280.49

Synonyms

MERCUROUS BROMIDE

Koenigs-Knorr Reaction:

  • Mercuric bromide serves as a catalyst in the Koenigs-Knorr reaction, a method for forming glycosidic bonds between carbohydrates. These bonds are crucial for the structure and function of many biological molecules, including sugars, starches, and cellulose.
  • While mercuric bromide can effectively promote this reaction, safer alternatives like silver triflate (AgOTf) are increasingly favored due to mercury's hazardous nature. [Source: Fisher Scientific - Mercury(II) bromide, ACS ]

Arsenic Detection:

  • Historically, mercuric bromide was used in qualitative tests for the presence of arsenic. This test involved the formation of a yellow precipitate when mercuric bromide reacted with arsenic trioxide.
  • Today, more sophisticated instrumental techniques like atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS) have replaced this method due to their higher sensitivity and accuracy.

Historical Research:

  • In some areas of historical research, particularly related to the analysis of older scientific experiments or documents, understanding the properties and applications of mercuric bromide can be valuable for interpreting historical data.

Important Safety Note:

  • Mercuric bromide is a highly toxic compound. It can be absorbed through the skin, inhaled, or ingested, causing severe health problems.
  • Due to its hazardous nature, proper safety protocols, including appropriate personal protective equipment (PPE) and well-ventilated fume hoods, are essential for any handling of mercuric bromide in a research setting.

Mercurous bromide, with the molecular formula Hg₂Br₂, consists of two mercury atoms bonded to two bromine atoms. The compound features a linear Br–Hg–Hg–Br structure, where the mercury atoms form a covalent bond (Hg–Hg bond length: 249 pm), and each mercury atom is bonded to a bromine atom (Hg–Br bond length: 271 pm). This dimeric structure is stabilized by weak van der Waals interactions between adjacent molecules.

Table 1: Key Structural Parameters

ParameterValueSource
Hg–Hg bond length249 pm
Hg–Br bond length271 pm
Crystal systemTetragonal
Space groupI4/mmm

Physical and Chemical Properties

Mercurous bromide is a white to pale yellow odorless powder that darkens upon exposure to light. It sublimes at temperatures above 340°C and melts at 445°C, though decomposition into mercury(II) bromide (HgBr₂) and elemental mercury (Hg) occurs upon heating. The compound is insoluble in water, ethanol, and ether but dissolves in fuming nitric acid and hot concentrated sulfuric acid.

Table 2: Physical Properties

PropertyValueSource
Density7.31 g/cm³
Melting point445°C
Solubility in water3.9 × 10⁻⁵ g/L
Sublimation temperature340–350°C

Crystalline and Molecular Structure

The crystalline structure of Hg₂Br₂ is tetragonal, with lattice parameters a = b = 4.65 Å and c = 11.10 Å. Each mercury atom adopts an octahedral coordination, bonded to two bromine atoms and four adjacent mercury atoms. The weak interlayer van der Waals forces contribute to its anisotropic mechanical and optical properties.

Chemical Formulation and Structural Identity

Mercurous bromide represents a distinctive inorganic mercury compound with the molecular formula Hg₂Br₂ [2] [3]. The compound exhibits a molecular weight of 560.99 atomic mass units, distinguishing it from other mercury halides through its unique dimeric mercury structure [5] [7]. The systematic International Union of Pure and Applied Chemistry name for this compound is mercury(I) bromide, reflecting the +1 oxidation state of mercury within the molecular framework [2] [10].

The structural architecture of mercurous bromide is characterized by linear Br-Hg-Hg-Br units, where two mercury atoms form a covalent metal-metal bond [2]. Crystallographic analysis reveals that the mercury-mercury bond length measures 249 picometers, which is significantly shorter than the 300 picometer mercury-mercury distance observed in metallic mercury [2]. The mercury-bromine bond lengths are established at 271 picometers, while the overall coordination geometry around each mercury atom adopts an octahedral arrangement due to additional interactions with four bromide atoms at 332 picometers [2].

The compound crystallizes in a tetragonal crystal system with space group I4/mmm, featuring lattice parameters of a = 4.65 Å and c = 11.10 Å [29]. This unique atomic arrangement creates an optically anisotropic material with strong covalent bonding along the c-axis and relatively weak van der Waals interactions between adjacent molecules in the ab-plane [29]. The structural formula can be represented as linear BrHg₂Br units, emphasizing the central mercury dimer surrounded by terminal bromide ligands [2].

Table 1: Physical and Chemical Properties of Mercurous Bromide

PropertyValueReference
Molecular FormulaHg₂Br₂ [2] [3]
Molecular Weight560.99 g/mol [5] [7]
Melting Point445°C [5] [7]
Density7.31 g/mL at 25°C [5] [12]
Crystal SystemTetragonal [29]
Space GroupI4/mmm [29]
Lattice Parameter a4.65 Å [29]
Lattice Parameter c11.10 Å [29]
Hg-Hg Bond Length249 pm [2]
Hg-Br Bond Length271 pm [2]
AppearanceWhite crystalline solid [7] [31]
Solubility in Water3.9×10⁻⁵ g/L at 25°C [7] [12]

The compound demonstrates remarkable photosensitivity, changing color from white to yellow when heated and exhibiting salmon-colored fluorescence under ultraviolet light exposure [2] [7]. This thermochromic behavior results from structural modifications within the crystal lattice upon thermal excitation, reverting to the original white coloration upon cooling [7] [8]. The material sublimes at temperatures between 340-350°C, transitioning directly from solid to gaseous phase without intermediate liquid formation [7].

Historical Nomenclature and Terminology

The nomenclature of mercurous bromide reflects the evolutionary development of chemical naming conventions established during the late eighteenth and early nineteenth centuries [19]. The term "mercurous" derives from the systematic nomenclature principles introduced by Antoine Laurent Lavoisier in his seminal work "Méthode de nomenclature chimique" published in 1787, which established the use of specific suffixes to indicate oxidation states in metallic compounds [19]. The suffix "-ous" was designated to represent the lower oxidation state of metals capable of forming multiple ionic species, distinguishing mercurous compounds containing mercury in the +1 oxidation state from mercuric compounds containing mercury in the +2 oxidation state [19] [35].

Historical literature reveals several alternative nomenclature systems that have been employed to describe this compound throughout different periods of chemical development [10]. The compound has been referenced as mercury monobromide, reflecting early attempts to describe its stoichiometric composition before the dimeric nature of the mercury(I) ion was fully understood [3] [5]. Additional historical designations include dimercury dibromide, which more accurately reflects the true molecular composition of the compound [3] [7].

The bromine component of the compound name originates from the Greek word "bromos," meaning "bad smell," as coined by Antoine Jerome Balard upon his discovery of the element in 1826 [18] [20]. Balard's original French terminology "brome" was subsequently anglicized to "bromine" in English scientific literature [18]. The systematic combination of mercurous and bromide reflects the ionic character originally attributed to the compound, although modern understanding recognizes its molecular nature with significant covalent character [2].

Contemporary nomenclature standards established by the International Union of Pure and Applied Chemistry designate the compound as mercury(I) bromide, employing Roman numerals within parentheses to explicitly indicate the oxidation state of mercury [2] [9]. This systematic approach eliminates ambiguity associated with traditional "-ous" and "-ic" suffixes, providing unequivocal identification of the metal oxidation state [10]. Alternative acceptable names include mercury(1+) bromide, emphasizing the ionic charge of the mercury species [1].

Table 2: Historical and Contemporary Nomenclature for Mercurous Bromide

Nomenclature SystemNamePeriod of UseReference
Traditional CommonMercurous bromide19th-20th century [2] [7]
DescriptiveMercury monobromideEarly 20th century [3] [5]
CompositionalDimercury dibromideMid-20th century [3] [7]
Systematic IUPACMercury(I) bromideModern [2] [9]
Ionic DesignationMercury(1+) bromideModern [1]

Classification within Mercury Compounds

Mercurous bromide occupies a distinctive position within the broader classification of mercury compounds, representing one of the relatively uncommon mercury(I) or mercurous compounds that contain the dimeric Hg₂²⁺ cation [22] [25]. Mercury compounds are systematically categorized into three primary classes based on their chemical composition and mercury oxidation states: elemental mercury (Hg⁰), inorganic mercury compounds, and organic mercury compounds [21] [24]. Within the inorganic mercury category, compounds are further subdivided according to mercury oxidation states, with mercury(I) compounds containing the unique Hg₂²⁺ dimer and mercury(II) compounds containing the Hg²⁺ monatomic cation [22] [25].

The mercury(I) oxidation state represents an unusual chemical phenomenon where mercury exists as a stable diatomic cation with a formal oxidation state of +1 per mercury atom [25] [35]. This dimeric mercury species, Hg₂²⁺, forms the foundation for all mercurous compounds and distinguishes them fundamentally from mercury(II) compounds [23] [35]. The Hg₂²⁺ ion exhibits remarkable stability due to the formation of a strong mercury-mercury covalent bond, which measures approximately 251 picometers in typical mercurous compounds [23]. This structural characteristic is shared among all mercury(I) halides, including mercurous fluoride (Hg₂F₂), mercurous chloride (Hg₂Cl₂), and mercurous iodide (Hg₂I₂) [23] [26].

Mercury(I) compounds demonstrate characteristic chemical behavior that differentiates them from their mercury(II) counterparts, particularly their tendency toward disproportionation reactions [23] [37]. When subjected to certain chemical conditions, mercurous compounds readily decompose into elemental mercury and the corresponding mercury(II) compound, as exemplified by the reaction of mercurous chloride with aqueous ammonia to produce metallic mercury and mercury(II) amidochloride [37]. This disproportionation tendency represents a defining characteristic of the mercury(I) classification and significantly influences the chemical reactivity and stability of mercurous bromide [9] [37].

Table 3: Classification of Mercury Compounds by Oxidation State

Oxidation StateGeneral FormulaRepresentative ExamplesKey CharacteristicsReference
Mercury(0)HgElemental mercuryLiquid metal at room temperature [22] [24]
Mercury(I)Hg₂X₂Hg₂Cl₂, Hg₂Br₂, Hg₂F₂Dimeric mercury cation, disproportionation tendency [22] [23]
Mercury(II)HgX₂HgCl₂, HgBr₂, HgOMonatomic mercury cation, higher stability [22] [34]

The halide classification of mercurous bromide places it among the mercury(I) halides, which collectively represent the most stable and well-characterized mercury(I) compounds [22] [26]. These halides share similar structural motifs featuring linear X-Hg-Hg-X arrangements, where X represents the halide ion [2] [23]. The relative stability of mercury(I) halides decreases in the order: fluoride > chloride > bromide > iodide, corresponding to the decreasing electronegativity and increasing size of the halide ions [23]. This stability trend influences the synthetic accessibility and chemical behavior of each mercury(I) halide compound [26].

Within the broader context of inorganic chemistry, mercurous bromide exemplifies the unique bonding characteristics of post-transition metals, particularly those exhibiting metal-metal bonding in their compound forms [2]. The mercury-mercury bond in mercurous compounds represents one of the most stable metal-metal bonds observed in simple inorganic compounds, contributing to the distinctive properties and chemical behavior of the mercury(I) classification [25]. This structural feature distinguishes mercury(I) compounds from virtually all other monovalent metal compounds, which typically exist as discrete monatomic cations [35].

Basic Structure and Formula

Mercurous bromide, with the molecular formula Hg₂Br₂, represents a unique mercury(I) compound characterized by its distinctive structural features [1] [2]. The compound contains the characteristic mercury-mercury bond that defines all mercurous compounds, where mercury exists in the +1 oxidation state [1]. The molecular structure consists of linear BrHg₂Br units, which is consistent with other mercury(I) halides that contain similar X-Hg-Hg-X structural arrangements [1] [3].

Metal-Metal Bonding

The most distinctive feature of mercurous bromide is the presence of a direct mercury-mercury bond with a length of 249 picometers [1] [4] [3]. This bond length is significantly shorter than the Hg-Hg distance in metallic mercury, which measures 300 picometers [1] [4]. The shortened bond length indicates a strong covalent interaction between the two mercury atoms, which is characteristic of all mercury(I) compounds [1]. The mercury-mercury bond represents a fundamental structural element that distinguishes mercurous compounds from their mercuric counterparts [1].

Mercury-Halogen Bonding

Each mercury atom forms bonds with bromine atoms, with the Hg-Br bond length measuring 271 picometers [1] [4] [3]. These bonds connect the linear Hg₂ units to create the extended crystal structure [1]. The Hg-Br bonds are primarily ionic in character, though some covalent contribution exists due to the polarizable nature of both mercury and bromine atoms [1].

Molecular Geometry

The molecular geometry of the fundamental structural unit in mercurous bromide is linear, with the arrangement Br-Hg-Hg-Br [1] [3]. This linear arrangement results in bond angles of 180 degrees within the molecular unit [5] [6]. The linear geometry is maintained throughout the crystal structure and is a characteristic feature of all mercury(I) halides [1] [7].

Crystal Structure and Unit Cell Parameters

Crystal System and Space Group

Mercurous bromide crystallizes in the tetragonal crystal system with the space group I4/mmm (space group number 139) [8] [9] [10]. This body-centered tetragonal structure is characteristic of mercury(I) halides and provides the framework for the arrangement of the linear molecular units [8] [9]. The tetragonal symmetry reflects the anisotropic nature of the crystal, which is important for its optical properties [8].

Unit Cell Parameters

The unit cell of mercurous bromide has lattice parameters a = 4.65 Ångströms and c = 11.10 Ångströms [8] [9]. These parameters define the dimensions of the repeating unit that makes up the crystal structure [8]. The c-parameter is significantly larger than the a-parameter, reflecting the elongated nature of the tetragonal structure [8]. The unit cell contains four formula units of Hg₂Br₂ [9].

Structural Arrangement

Within the crystal structure, the linear BrHg₂Br units are arranged in parallel chains aligned along the crystallographic c-axis [7]. This arrangement creates strong covalent bonding along the c-direction while weaker van der Waals interactions exist between adjacent chains in the ab-plane [9]. The anisotropic bonding is responsible for the unique optical and mechanical properties of the material [8] [9].

Bond Lengths and Molecular Geometry

Primary Bond Lengths

The structural analysis reveals two distinct types of bond lengths in mercurous bromide. The mercury-mercury bond length of 249 picometers represents the shortest and strongest bond in the structure [1] [4] [3]. The mercury-bromine bond lengths of 271 picometers connect the Hg₂ units to the halogen atoms [1] [4] [3]. These bond lengths are consistent across different crystallographic studies and represent well-established structural parameters [1].

Coordination Environment

Each mercury atom in mercurous bromide exhibits an octahedral coordination environment, described as (2+4) coordination [1] [3]. The primary coordination involves two nearest neighbors: one mercury atom at 249 picometers and one bromine atom at 271 picometers [1]. Additionally, each mercury atom has four other bromine atoms at a distance of 332 picometers, completing the octahedral coordination sphere [1] [11].

Secondary Interactions

Beyond the primary bonding interactions, the crystal structure of mercurous bromide contains weaker intermolecular interactions that contribute to the overall stability [9]. These include van der Waals forces between adjacent molecular chains and weak electrostatic interactions between the ionic components of the structure [9]. The secondary interactions are crucial for maintaining the three-dimensional crystal structure while allowing for the anisotropic properties observed in the material [8].

Structural Data Tables

The comprehensive structural data for mercurous bromide are summarized in the following tables:

PropertyValueSource
Molecular FormulaHg₂Br₂Multiple sources
Space GroupI4/mmm (139)MDPI 2019
Crystal SystemTetragonalMultiple sources
Unit Cell Parameter a (Å)4.65PMC 2019
Unit Cell Parameter c (Å)11.10PMC 2019
Hg-Hg Bond Length (pm)249Wikipedia
Hg-Br Bond Length (pm)271Wikipedia
Coordination GeometryOctahedral (2+4)Wikipedia
Molecular GeometryLinearMultiple sources
Bond Angle (degrees)180Multiple sources

A comparative analysis with other mercury(I) halides shows consistent structural patterns:

CompoundFormulaCrystal SystemSpace GroupHg-Hg Bond Length (pm)Hg-X Bond Length (pm)Coordination
Mercurous Chloride (Hg₂Cl₂)Hg₂Cl₂TetragonalI4/mmm253238 (Hg-Cl)Octahedral (2+4)
Mercurous Bromide (Hg₂Br₂)Hg₂Br₂TetragonalI4/mmm249271 (Hg-Br)Octahedral (2+4)
Mercurous Iodide (Hg₂I₂)Hg₂I₂TetragonalI4/mmm272268 (Hg-I)Octahedral (2+4)

Dates

Last modified: 07-20-2023

Explore Compound Types